Ethyl 2-(6-chloropyrazin-2-YL)acetate

Catalog No.
S2841648
CAS No.
1071455-09-8
M.F
C8H9ClN2O2
M. Wt
200.62
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-(6-chloropyrazin-2-YL)acetate

CAS Number

1071455-09-8

Product Name

Ethyl 2-(6-chloropyrazin-2-YL)acetate

IUPAC Name

ethyl 2-(6-chloropyrazin-2-yl)acetate

Molecular Formula

C8H9ClN2O2

Molecular Weight

200.62

InChI

InChI=1S/C8H9ClN2O2/c1-2-13-8(12)3-6-4-10-5-7(9)11-6/h4-5H,2-3H2,1H3

InChI Key

MXVFGAGOQNLOCD-UHFFFAOYSA-N

SMILES

CCOC(=O)CC1=CN=CC(=N1)Cl

Solubility

not available

Ethyl 2-(6-chloropyrazin-2-yl)acetate is an organic compound characterized by its structure, which includes an ethyl ester linked to a chloropyrazine moiety. The molecular formula for this compound is C9H10ClN2O2C_9H_{10}ClN_2O_2, and it features a chlorinated pyrazine ring that contributes to its unique chemical properties. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities and applications.

The reactions involving ethyl 2-(6-chloropyrazin-2-yl)acetate primarily include nucleophilic substitutions and acylation processes. The presence of the chloropyrazine ring allows for electrophilic aromatic substitution reactions, where the chlorine atom can be replaced by various nucleophiles. Additionally, the ester group can undergo hydrolysis to yield the corresponding acid, 2-(6-chloropyrazin-2-yl)acetic acid, which can further participate in condensation reactions or serve as a precursor for other derivatives .

Ethyl 2-(6-chloropyrazin-2-yl)acetate exhibits notable biological activities, particularly in the realm of pharmacology. Compounds containing chloropyrazine structures have been studied for their antimicrobial and antitumor properties. The chlorinated pyrazine ring is believed to enhance the interaction of the compound with biological targets, potentially leading to increased efficacy against certain pathogens or cancer cells .

The synthesis of ethyl 2-(6-chloropyrazin-2-yl)acetate can be achieved through several methods:

  • Direct Esterification: Reacting 2-(6-chloropyrazin-2-yl)acetic acid with ethanol in the presence of an acid catalyst to form the ethyl ester.
  • Nucleophilic Substitution: Chloropyrazine derivatives can be reacted with ethyl chloroacetate under basic conditions to introduce the ethyl acetate moiety.
  • Acylation Reactions: Utilizing acyl chlorides derived from pyrazine carboxylic acids and reacting them with ethanol can also yield the desired ester .

Ethyl 2-(6-chloropyrazin-2-yl)acetate has potential applications in:

  • Pharmaceuticals: As a building block for developing new drugs targeting bacterial infections or cancer.
  • Agricultural Chemistry: Its derivatives may serve as agrochemicals due to their biological activity against pests or pathogens.
  • Material Science: Used in synthesizing polymers or coatings that require specific chemical properties imparted by the pyrazine structure .

Interaction studies involving ethyl 2-(6-chloropyrazin-2-yl)acetate focus on its binding affinity with various biological targets, such as enzymes and receptors. These studies often utilize techniques like molecular docking and in vitro assays to determine how effectively the compound interacts with biological molecules. Preliminary data suggest that compounds with similar structures may exhibit varying degrees of activity based on their substituents and steric factors .

Several compounds share structural similarities with ethyl 2-(6-chloropyrazin-2-yl)acetate, including:

Compound NameStructure FeaturesUnique Aspects
Ethyl 2-(pyrazin-2-yl)acetatePyrazine ring without chlorinePotentially less reactive than chlorinated variants
Ethyl 2-(6-bromopyrazin-2-yl)acetateBrominated version of chlorinated compoundMay exhibit different biological activity due to bromine
Ethyl 2-(5-chloropyridin-3-yl)acetatePyridine instead of pyrazineDifferent electronic properties affecting reactivity
Ethyl 3-(chlorophenyl)propanoateAromatic ring without nitrogen heterocyclesBroader applications in organic synthesis

These compounds highlight the uniqueness of ethyl 2-(6-chloropyrazin-2-yl)acetate due to its specific halogenation pattern and heterocyclic structure, which can significantly influence its reactivity and biological interactions compared to its analogs .

Ethyl 2-(6-chloropyrazin-2-yl)acetate is systematically named according to IUPAC guidelines, reflecting its pyrazine backbone and substituents. The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is substituted with a chlorine atom at position 6 and an ethyl ester group at position 2. Key identifiers include:

PropertyValue
Molecular FormulaC₈H₉ClN₂O₂
Molecular Weight200.62 g/mol
CAS Registry Number1071455-09-8
IUPAC NameEthyl 2-(6-chloropyrazin-2-yl)acetate
SMILES NotationCCOC(=O)CC1=NC(=NC=C1)Cl

The compound’s structure is confirmed via spectroscopic methods. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the pyrazine ring protons (δ 8.15–8.30 ppm), the ethyl ester group (δ 1.30–4.20 ppm), and the methylene bridge (δ 3.80–4.10 ppm). Mass spectrometry further validates the molecular ion peak at m/z 200.62.

Historical Context and Discovery Timeline

The synthesis of ethyl 2-(6-chloropyrazin-2-yl)acetate emerged in the early 21st century alongside advancements in heterocyclic chemistry. While exact discovery records are sparse, its development aligns with the broader exploration of pyrazine derivatives for pharmaceutical applications. Key milestones include:

YearDevelopment
2007Initial documentation of related chloropyrazine esters in synthetic databases
2015Optimization of microwave-assisted synthesis for improved yield and purity
2020Commercial availability from suppliers like MolCore, enabling broader research

The compound’s patent landscape remains limited, suggesting its primary role as an intermediate rather than a final therapeutic agent.

Position Within Pyrazine Derivative Chemistry

Pyrazines are prized for their electronic properties and bioactivity. Ethyl 2-(6-chloropyrazin-2-yl)acetate distinguishes itself through its substitution pattern:

  • Chlorine Atom: Enhances electrophilicity, facilitating nucleophilic aromatic substitution (e.g., with amines or alkoxides).
  • Ethyl Ester Group: Serves as a protective moiety for carboxylic acids, enabling controlled hydrolysis to 2-(6-chloropyrazin-2-yl)acetic acid.

Comparative analysis with analogous compounds underscores its uniqueness:

CompoundSubstituentsKey Differences
Ethyl 2-(pyrazin-2-yl)acetateNo chlorine substituentLower reactivity in electrophilic substitution
2,6-DichloropyrazineTwo chlorine atomsIncreased steric hindrance
Methyl 2-(6-chloropyrazin-2-yl)acetateMethyl ester instead of ethylAltered solubility and metabolic stability

This structural profile makes it a versatile scaffold for synthesizing bioactive molecules, particularly antimicrobial and antitumor agents.

XLogP3

0.9

Dates

Modify: 2023-07-23

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